Corn syrup

Vue d'ensemble

Description

Corn syrup is a viscous odorless colorless liquid. Denser than water. An aqueous solution of glucose, maltose and other substances derived by hydrolysis of cornstarch. Used as a sweetener in foods.

Activité Biologique

Corn syrup, particularly high-fructose this compound (HFCS), has been a significant subject of research due to its widespread use in the food industry and its implications for human health. This article explores the biological activity of this compound, focusing on its metabolic effects, health risks, and relevant case studies.

Composition and Production

This compound is primarily composed of glucose and fructose. HFCS is produced by enzymatically converting corn starch into sugars, resulting in varying concentrations of fructose and glucose. The most common forms are HFCS-55 (55% fructose, 42% glucose) and HFCS-42 (42% fructose, 53% glucose) .

Nutritional Values (per 100g of HFCS)

| Nutritional Item | Value |

|---|---|

| Energy | 281 kcal |

| Carbohydrates | 76 g |

| Dietary Fiber | 0 g |

| Fat | 0 g |

| Protein | 0 g |

| Water | 24 g |

| Calcium | 6 mg (1%) |

| Iron | 0.42 mg (3%) |

This table highlights the high carbohydrate content with negligible amounts of vitamins and minerals, raising concerns about its nutritional inadequacy .

Metabolic Effects

Research indicates that the consumption of HFCS can lead to several adverse metabolic effects:

- Liver Fat Accumulation : Studies have shown that both sucrose and HFCS consumption significantly increases liver fat levels. A study from UC Davis found that participants consuming beverages sweetened with these sugars exhibited increased liver fat and decreased insulin sensitivity within two weeks .

- Insulin Sensitivity : Decreased insulin sensitivity is a critical risk factor for Type 2 diabetes. The rapid changes observed in insulin sensitivity among consumers of HFCS highlight the need for awareness regarding added sugars in diets .

- Fructose vs. Glucose : While fructose is often blamed for metabolic disorders, recent findings suggest that the combination of fructose and glucose in HFCS may exacerbate health risks more than fructose alone. This combination has been linked to increased triglycerides and uric acid production, contributing to fatty liver disease and cardiovascular issues .

Health Risks

The consumption of this compound, particularly HFCS, is associated with various health risks:

- Obesity : Increased intake of HFCS correlates with rising obesity rates in the U.S., as it is prevalent in many processed foods .

- Cardiovascular Disease : Higher levels of triglycerides and uric acid from excessive fructose consumption are linked to increased cardiovascular disease risk .

- Diabetes : The relationship between HFCS consumption and Type 2 diabetes is supported by evidence showing impaired insulin sensitivity following short-term intake .

Case Studies

- Maternal Consumption Impact : A study examining maternal high-fructose this compound intake revealed that it impairs corticosterone clearance in offspring by affecting renal enzyme activity. This suggests long-term metabolic consequences stemming from maternal diet during pregnancy .

- Comparative Studies : Research comparing the effects of HFCS and sucrose on metabolic health found no significant differences in their impact on obesity or metabolic disorders; however, both were associated with negative health outcomes when consumed excessively .

Applications De Recherche Scientifique

Food Industry Applications

Corn syrup is predominantly used in the food sector due to its cost-effectiveness and functional properties. Its main applications include:

- Sweetener in Beverages : High-fructose this compound (HFCS) is widely used in soft drinks and fruit juices. It is cheaper than sucrose and provides a similar sweetness level, making it a popular choice for manufacturers .

- Baking and Confectionery : this compound is utilized in baked goods, candies, frostings, and jellies. It helps retain moisture, prevents crystallization of sugars, and enhances the texture of products .

- Preservation : The hygroscopic nature of this compound aids in moisture retention, which extends the shelf life of various food products .

Table 1: Common Uses of this compound in Food Products

| Food Product Type | Specific Uses |

|---|---|

| Beverages | Soft drinks, fruit juices |

| Baked Goods | Cakes, cookies, pies |

| Confectionery | Candy bars, chocolates |

| Preserves | Jams and jellies |

| Sauces | Salad dressings, condiments |

Health Implications

Recent studies have raised concerns about the health effects associated with high consumption of this compound, particularly HFCS. Research indicates a correlation between HFCS consumption and increased risks of obesity and metabolic disorders:

- Obesity : A study conducted at Princeton University found that rats consuming HFCS gained significantly more weight compared to those consuming sucrose. The rats demonstrated characteristics of metabolic syndrome, including increased abdominal fat and elevated triglyceride levels .

- Diabetes Risk : Research from the University of Oxford suggests that countries with higher HFCS consumption have a 20% higher prevalence of type 2 diabetes compared to those with lower consumption rates. The study indicates that HFCS's higher fructose content may contribute to metabolic dysregulation .

Table 2: Health Risks Associated with High Fructose this compound

| Health Concern | Description |

|---|---|

| Obesity | Increased weight gain and fat deposition |

| Type 2 Diabetes | Higher prevalence linked to HFCS intake |

| Metabolic Syndrome | Symptoms include high blood pressure and cholesterol levels |

Industrial Applications

Beyond food production, this compound also finds applications in various industrial processes:

- Textiles : Used as a plasticizer in textile manufacturing, this compound enhances flexibility and durability .

- Adhesives : Its properties make it suitable for use in adhesives, where it acts as a binding agent .

- Pharmaceuticals : this compound serves as a sweetening agent in medicinal syrups and formulations .

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textiles | Plasticizers for flexibility |

| Adhesives | Binding agents |

| Pharmaceuticals | Sweetening agents for syrups |

Case Study 1: Obesity Research at Princeton University

A series of experiments conducted at Princeton University demonstrated that rats consuming HFCS gained more weight than those consuming sucrose. This research highlighted the potential role of HFCS in contributing to obesity trends observed in humans .

Case Study 2: Global Diabetes Trends

The University of Oxford's study analyzed data from 42 countries and found a significant link between HFCS consumption and the prevalence of type 2 diabetes. The findings suggest that dietary patterns influenced by HFCS may have long-term health implications globally .

Propriétés

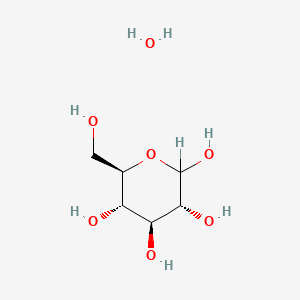

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corn syrup is a viscous odorless colorless liquid. Denser than water. An aqueous solution of glucose, maltose and other substances derived by hydrolysis of cornstarch. Used as a sweetener in foods., Liquid | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Density |

1.4 at 98.6 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8029-43-4, 77029-61-9 | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corn syrup [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008029434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.